molecular formula C6H10ClN3 B13258730 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole

Cat. No.: B13258730
M. Wt: 159.62 g/mol
InChI Key: ZKBZMYUAQJQZKS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-4-methyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.

    Reduction Products: Dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methyl-1H-1,2,3-triazole
  • 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole
  • 5-(Chloromethyl)-4-methyl-1H-1,2,3-triazole

Uniqueness

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The presence of both ethyl and methyl groups, along with the chloromethyl functionality, provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-(chloromethyl)-1-ethyl-4-methyltriazole

InChI

InChI=1S/C6H10ClN3/c1-3-10-6(4-7)5(2)8-9-10/h3-4H2,1-2H3

InChI Key

ZKBZMYUAQJQZKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C)CCl

Origin of Product

United States

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